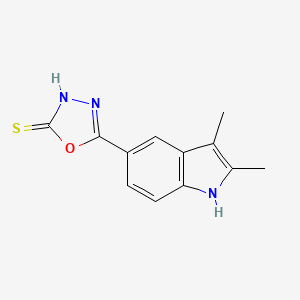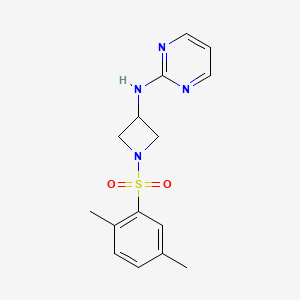
5-(2,3-dimethyl-1H-indol-5-yl)-3H-1,3,4-oxadiazole-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,3-Dimethyl-1H-indol-5-yl)-3H-1,3,4-oxadiazole-2-thione is a heterocyclic compound that combines an indole moiety with an oxadiazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The unique structural features of this compound, including the presence of both indole and oxadiazole rings, contribute to its diverse chemical reactivity and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-dimethyl-1H-indol-5-yl)-3H-1,3,4-oxadiazole-2-thione typically involves the following steps:
Formation of the Indole Derivative: The starting material, 2,3-dimethylindole, is synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Oxadiazole Ring Formation: The indole derivative is then reacted with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) to form the oxadiazole ring. The reaction is typically carried out under reflux conditions.
Cyclization: The final step involves cyclization to form the 1,3,4-oxadiazole-2-thione ring. This is achieved by heating the intermediate product in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the oxadiazole ring, converting it to various reduced forms. Sodium borohydride (NaBH₄) is a typical reducing agent used in these reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thione group. Reagents such as alkyl halides can be used to introduce different substituents.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, under acidic or basic conditions.
Reduction: NaBH₄, lithium aluminum hydride (LiAlH₄), under mild conditions.
Substitution: Alkyl halides, acyl chlorides, under basic or neutral conditions.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Substituted derivatives at the thione group.
科学的研究の応用
Chemistry
In chemistry, 5-(2,3-dimethyl-1H-indol-5-yl)-3H-1,3,4-oxadiazole-2-thione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent. The presence of both indole and oxadiazole rings contributes to its ability to interact with biological targets.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its ability to inhibit certain enzymes and receptors makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry
In the industrial sector, this compound is explored for its use in the development of new materials. Its unique electronic properties make it suitable for applications in organic electronics and photovoltaics.
作用機序
The mechanism of action of 5-(2,3-dimethyl-1H-indol-5-yl)-3H-1,3,4-oxadiazole-2-thione involves its interaction with various molecular targets. The indole ring can interact with enzymes and receptors through π-π stacking and hydrogen bonding, while the oxadiazole ring can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects.
類似化合物との比較
Similar Compounds
5-(2,3-Dimethyl-1H-indol-5-yl)-1,3,4-oxadiazole: Lacks the thione group, which affects its reactivity and biological activity.
5-(2,3-Dimethyl-1H-indol-5-yl)-3H-1,2,4-oxadiazole-2-thione: Similar structure but different ring system, leading to different chemical properties.
5-(2,3-Dimethyl-1H-indol-5-yl)-3H-1,3,4-thiadiazole-2-thione: Contains a thiadiazole ring instead of an oxadiazole ring, which affects its electronic properties and reactivity.
Uniqueness
The uniqueness of 5-(2,3-dimethyl-1H-indol-5-yl)-3H-1,3,4-oxadiazole-2-thione lies in its combination of indole and oxadiazole rings, which confer distinct electronic and steric properties. This combination allows for a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.
特性
IUPAC Name |
5-(2,3-dimethyl-1H-indol-5-yl)-3H-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c1-6-7(2)13-10-4-3-8(5-9(6)10)11-14-15-12(17)16-11/h3-5,13H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMVDPAKEUDLTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C3=NNC(=S)O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Methoxyphenyl)methylene]-3-thioxoxpyrazolidinium inner salt](/img/structure/B2479767.png)




![N-[(2-methoxyphenyl)methyl]-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxamide](/img/structure/B2479777.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2479782.png)
![N-[(1H-1,3-benzodiazol-2-yl)methyl]-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2479783.png)

![3-(4-methylphenyl)-5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2479785.png)
![N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]naphthalene-1-carboxamide](/img/structure/B2479786.png)

